molecular formula C5H9ClO2S B2797113 2-Ethylcyclopropane-1-sulfonyl chloride CAS No. 927636-23-5

2-Ethylcyclopropane-1-sulfonyl chloride

Cat. No. B2797113
CAS RN: 927636-23-5
M. Wt: 168.64
InChI Key: PUQMHQZRKLEKOC-UHFFFAOYSA-N
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Description

2-Ethylcyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClO2S . It is a type of sulfonyl chloride, a group of organosulfur compounds with the general formula R-SO2-Cl, where R is an organic group .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with an ethyl group and a sulfonyl chloride group attached . The molecular weight of this compound is 168.64176 .

Scientific Research Applications

1-Methylcyclopropene (1-MCP) in Postharvest Biology 1-Methylcyclopropene (1-MCP) is a potent inhibitor of ethylene action, extensively studied for its applications in postharvest biology. It has been found effective in a wide range of fruits, vegetables, and floriculture crops, preventing ethylene effects and extending shelf life. Its applications are varied, involving concentration and temperature interactions, and treatment durations typically range from 12 to 24 hours. The compound's effectiveness depends on factors like cultivar, developmental stage, and time from harvest to treatment. 1-MCP's impact extends to various aspects of postharvest quality, including respiration, ethylene production, volatile production, chlorophyll degradation, and other color changes, protein and membrane changes, softening, disorders and diseases, acidity, and sugars. This comprehensive understanding of 1-MCP's technological uses, discrepancies between reports, and areas requiring further study is crucial for its application in postharvest biology (Blankenship & Dole, 2003).

Effects of 1-MCP on Non-Climacteric Fruit Crops 1-Methylcyclopropene (1-MCP) is primarily used for climacteric fruits, where it retains quality and prolongs the postharvest storage period by inhibiting ethylene's role in ripening. Interestingly, it also affects ripening-related processes in non-climacteric fruits. The review summarizes the effects of 1-MCP on various non-climacteric fruit crops, indicating its potential to inhibit senescence processes, physiological disorders, and degreening and color change. These effects vary across different crops and tissues, highlighting the need for further exploration into the commercial application of 1-MCP for retaining color, reducing physiological disorders, and retarding senescence processes in certain non-climacteric fruits (Li et al., 2016).

Controlled Release Packaging Systems for Active Compounds Developing controlled release packaging systems for active compounds like 1-MCP, chlorine dioxide (ClO2), and sulfur dioxide (SO2) is crucial for maintaining the safety and quality of fresh produce. This review categorizes approaches to stabilize and control the release of such compounds. It highlights the need for understanding the physical and chemical interactions between active compounds and formulations to predict their retention and release kinetics. Controlled release packaging systems, especially those that initiate release through moisture or water, are emphasized for their potential to improve the safety and maintain the quality of fresh produce (Chen et al., 2020).

1-MCP-Containing Cellulose Paper Packaging for Fresh Produce Introducing 1-Methylcyclopropene (1-MCP) into paper packaging for fruits and vegetables imparts a preservation function, as 1-MCP is an excellent inhibitor of ethylene. This review discusses the ripening process induced by ethylene, the inhibition mechanism of 1-MCP, and existing technologies for 1-MCP utilization. The development of active paper packaging products with encapsulated 1-MCP complexes offers significant potential for commercialization. Such packaging could effectively prolong the shelf-life and improve the quality of products during storage, transportation, and retail, presenting economic, social, and environmental benefits (Hu et al., 2017).

Mechanism of Action

The mechanism of action of sulfonyl chlorides involves the attack of an electrophile at carbon to form a cationic intermediate. This is followed by the regeneration of the aromatic ring from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

properties

IUPAC Name

2-ethylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-2-4-3-5(4)9(6,7)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQMHQZRKLEKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927636-23-5
Record name 2-ethylcyclopropane-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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